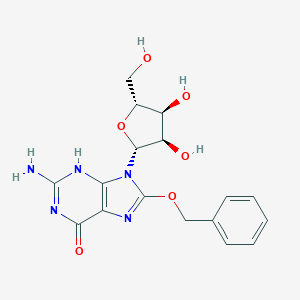

8-(Benciloxi)guanosina

Descripción general

Descripción

8-(Benzyloxy)guanosine is a chemically modified nucleoside derivative of guanosine, where a benzyloxy group is attached to the eighth position of the guanine base. This modification alters the physicochemical and biological properties of the nucleoside, making it a valuable tool in various scientific research applications .

Aplicaciones Científicas De Investigación

8-(Benzyloxy)guanosine has several scientific research applications, including:

Mecanismo De Acción

Target of Action

8-(Benzyloxy)guanosine is a derivative of guanosine, a purine nucleoside. Guanosine and its derivatives are known to interact with several targets, including G-proteins and adenosine receptors . In the central nervous system (CNS), guanosine acts as a neuromodulator, mediating several cellular processes, including cell growth, differentiation, and survival .

Mode of Action

Guanosine and its derivatives are known to exert their effects through various intracellular signaling pathways . For instance, the effect of guanosine on cell proliferation is dependent on the increase in cyclic AMP (cAMP) levels . Guanosine also interacts with adenosine receptors, which are composed of four different G-protein-coupled receptors (GPCRs) .

Biochemical Pathways

Guanosine and its derivatives are involved in several biochemical pathways. They are necessary for the maintenance of important intracellular processes, such as nucleic acid structure, energetic metabolism, and signal transduction via G-proteins . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .

Pharmacokinetics

It’s known that guanosine derivatives containing bulky substituents at the 8 position, like 8-(benzyloxy)guanosine, are known to adopt a syn conformation of the n-glycoside bond . This conformation might influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

Guanosine has been shown to exert protective effects in several models of neurotoxicity or neurological disorders . It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . Guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function .

Action Environment

The action of 8-(Benzyloxy)guanosine, like other guanosine derivatives, can be influenced by various environmental factors. For instance, the presence of 8-substituted guanosine derivatives significantly decreased the thermodynamic stability of RNA duplexes . Moreover, the presence of these derivatives decreased mismatch discrimination . These findings suggest that the cellular environment and conditions can influence the action, efficacy, and stability of 8-(Benzyloxy)guanosine.

Análisis Bioquímico

Biochemical Properties

8-(Benzyloxy)guanosine has been synthesized and incorporated into oligoribonucleotides to investigate their influence on the thermodynamic stability of RNA duplexes . The benzyloxy substituent is an electron-donating group, which decreases the rate of depurination in the monomers, as confirmed by N-glycoside bond stability assessments .

Cellular Effects

The presence of 8-(Benzyloxy)guanosine derivatives has been shown to significantly decrease the thermodynamic stability of RNA duplexes . Moreover, these derivatives decrease mismatch discrimination, which could potentially influence cell function by affecting gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of 8-(Benzyloxy)guanosine involves its interaction with adenosine receptors (A1R and A2AR), including the A1R-A2AR heteromer . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 8-(Benzyloxy)guanosine in animal models are limited, guanosine, a related compound, has been shown to have neuroprotective effects in animal models of chronic hepatic encephalopathy when administered at a dosage of 7.5 mg/kg .

Subcellular Localization

Given its role in influencing the thermodynamic stability of RNA duplexes, it’s likely that it localizes to areas of the cell where RNA synthesis and processing occur .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 8-(Benzyloxy)guanosine typically involves the reaction of guanosine with benzyl alcohol under appropriate reaction conditions. Chemical reagents and catalysts may be used to facilitate the reaction. For instance, the reaction can be carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethyl sulfoxide .

Industrial Production Methods: While specific industrial production methods for 8-(Benzyloxy)guanosine are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions: 8-(Benzyloxy)guanosine can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The benzyloxy group can be reduced to form the corresponding alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride can be used under mild conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can yield benzyl alcohol.

Comparación Con Compuestos Similares

8-Methoxyguanosine: Another guanosine derivative with a methoxy group at the eighth position.

8-Bromoguanosine: A guanosine derivative with a bromine atom at the eighth position. It is used in similar studies but has different physicochemical properties.

Uniqueness: 8-(Benzyloxy)guanosine is unique due to the bulky benzyloxy group, which significantly impacts the stability and conformation of nucleic acids. This makes it a valuable tool for studying the effects of large substituents on nucleoside properties and their interactions with other biomolecules .

Actividad Biológica

8-(Benzyloxy)guanosine is a synthetic nucleoside analog that has garnered attention for its unique biological activities. This compound, characterized by the introduction of a benzyloxy group at the C8 position of guanosine, has been studied for its potential applications in therapeutic contexts, particularly in antiviral and anticancer treatments. This article reviews the biological activity of 8-(Benzyloxy)guanosine, summarizing key research findings, case studies, and relevant data.

The structural modification of guanosine by the benzyloxy group enhances its solubility and stability, which may contribute to its biological effectiveness. The mechanism by which 8-(Benzyloxy)guanosine exerts its effects is primarily through interactions with nucleic acids, influencing both RNA and DNA functions.

| Property | Value |

|---|---|

| Molecular Formula | C14H17N5O3 |

| Molecular Weight | 303.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not available |

Biological Activities

Research indicates that 8-(Benzyloxy)guanosine exhibits several significant biological activities:

- Antiviral Activity : Studies have shown that 8-(Benzyloxy)guanosine can inhibit viral replication. For instance, it has been reported to exhibit activity against various RNA viruses by interfering with their replication mechanisms .

- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines. In vitro studies have revealed that it induces apoptosis in specific cancer cells, making it a candidate for further development as an anticancer agent .

- Modulation of Nucleic Acid Functions : The benzyloxy modification enhances the binding affinity of this nucleoside analog to RNA and DNA, potentially affecting transcription and translation processes. This modification can lead to altered secondary structures in RNA, which may inhibit protein synthesis .

Case Study: Antiviral Efficacy

A notable study investigated the antiviral efficacy of 8-(Benzyloxy)guanosine against respiratory syncytial virus (RSV). The results indicated that the compound significantly reduced viral loads in treated cells compared to controls, suggesting a promising therapeutic potential against RSV infections .

Pharmacological Studies

Pharmacological modeling has been employed to predict the activity and optimize the design of 8-(Benzyloxy)guanosine derivatives. A combination of pharmacophore modeling and molecular docking studies revealed key interactions between the compound and viral polymerases, which are crucial for its antiviral action .

Table 2: Summary of Pharmacological Findings

| Study Focus | Findings |

|---|---|

| Antiviral Activity | Significant inhibition of RSV replication |

| Anticancer Activity | Induction of apoptosis in cancer cells |

| Binding Affinity | Enhanced interaction with RNA/DNA |

Propiedades

IUPAC Name |

2-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O6/c18-16-20-13-10(14(26)21-16)19-17(27-7-8-4-2-1-3-5-8)22(13)15-12(25)11(24)9(6-23)28-15/h1-5,9,11-12,15,23-25H,6-7H2,(H3,18,20,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNSGUQLXDMZREX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC3=C(N2C4C(C(C(O4)CO)O)O)N=C(NC3=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70959516 | |

| Record name | 8-(Benzyloxy)-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3868-36-8 | |

| Record name | NSC90391 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90391 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 8-(Benzyloxy)-2-imino-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70959516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.